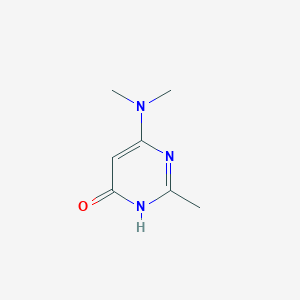

6-(Dimethylamino)-2-methyl-4-pyrimidinol

Description

BenchChem offers high-quality 6-(Dimethylamino)-2-methyl-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Dimethylamino)-2-methyl-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-8-6(10(2)3)4-7(11)9-5/h4H,1-3H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVFYJPZRHEZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608104 | |

| Record name | 6-(Dimethylamino)-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83724-17-8 | |

| Record name | 6-(Dimethylamino)-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-(Dimethylamino)-2-methyl-4-pyrimidinol

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 6-(Dimethylamino)-2-methyl-4-pyrimidinol (also chemically described as 4-(dimethylamino)-6-hydroxy-2-methylpyrimidine ). As a substituted pyrimidine, this molecule serves as a critical pharmacophore in the development of kinase inhibitors, antiviral agents, and agrochemical metabolites.

Distinct from its isomer 2-(dimethylamino)-6-methyl-4-pyrimidinol, this specific regioisomer features a methyl group at the C2 position and a dimethylamino substituent at C6. This structural arrangement dictates unique electronic properties, particularly influencing the keto-enol tautomeric equilibrium that governs its reactivity and binding affinity in biological systems.

Part 1: Structural Analysis & Tautomerism

Chemical Identity[1][2]

-

IUPAC Name: 6-(Dimethylamino)-2-methyl-4-pyrimidinol[1]

-

Molecular Formula: C

H -

Molecular Weight: 153.18 g/mol

-

Core Scaffold: Pyrimidine (1,3-diazine)

-

Key Substituents:

-

C2: Methyl group (-CH

) – Electron-donating, provides steric bulk near N1/N3. -

C4: Hydroxyl group (-OH) – Capable of H-bond donation/acceptance; subject to tautomerism.

-

C6: Dimethylamino group (-N(CH

)

-

The Tautomeric Equilibrium

A critical "Scientific Integrity" consideration for this molecule is that it does not exist statically as a "pyrimidinol." In solution and the solid state, 4- and 6-hydroxypyrimidines predominantly adopt the oxo (keto) tautomeric form, specifically the 4(3H)-pyrimidinone or 4(1H)-pyrimidinone .

For 6-(dimethylamino)-2-methyl-4-pyrimidinol, the resonance donation from the C6-dimethylamino group significantly increases the electron density at N1 and N3. However, the most stable tautomer is typically the 4(3H)-pyrimidinone form (Structure B below), where the proton resides on the nitrogen between the methyl and carbonyl groups, maximizing amide-like resonance stabilization.

Tautomeric Pathway Diagram

The following diagram illustrates the proton shift driving the equilibrium from the "enol" form (A) to the dominant "keto" form (B).

Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable 4(3H)-pyrimidinone form.

Implication for Research: When docking this molecule into protein targets (e.g., kinase ATP pockets), researchers must model the keto (pyrimidinone) form as the primary ligand species, as it presents a distinct Hydrogen Bond Donor (N-H) and Acceptor (C=O) pattern compared to the enol form.

Part 2: Synthetic Methodologies

To ensure high purity and regioselectivity, the synthesis of 6-(dimethylamino)-2-methyl-4-pyrimidinol is best approached via Nucleophilic Aromatic Substitution (S

Preferred Route: Displacement from 4,6-Dichloro-2-methylpyrimidine

This route utilizes the symmetry of the starting material (4,6-dichloro-2-methylpyrimidine) to introduce the dimethylamino group, followed by hydrolysis.

Step-by-Step Protocol

-

Starting Material: 4,6-Dichloro-2-methylpyrimidine (Commercially available).[2]

-

Step A (Mono-amination):

-

Reagents: Dimethylamine (2.0 eq, or 1.0 eq with DIPEA), THF or Ethanol, 0°C to RT.

-

Mechanism: S

Ar. The first chloride is displaced by dimethylamine. -

Observation: The reaction is exothermic. Control temperature to prevent bis-substitution.

-

Intermediate: 4-Chloro-6-(dimethylamino)-2-methylpyrimidine.

-

-

Step B (Hydrolysis):

-

Reagents: 10% NaOH (aq), Reflux (100°C), 4-6 hours.

-

Mechanism: S

Ar / Hydrolysis. The remaining chloride is less reactive due to the electron donation from the newly installed amino group, requiring harsher conditions (reflux) to be displaced by hydroxide. -

Workup: Acidify carefully with HCl to pH ~5-6 to precipitate the product (zwitterionic character).

-

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic pathway ensuring regiochemical control.

Alternative Route (De Novo)

-

Reagents: Acetamidine hydrochloride + Ethyl 3-(dimethylamino)-3-oxopropanoate (or similar malonate equivalent).

-

Drawback: This often leads to mixtures of 2-methyl-4,6-dihydroxypyrimidine and other side products, requiring difficult chromatographic separation. The S

Ar route (2.1) is superior for scale and purity.

Part 3: Physicochemical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-d

(Preferred due to solubility and tautomer stabilization). -

H NMR Predictions:

- 2.2-2.4 ppm (s, 3H): C2-Methyl group.

-

3.0-3.1 ppm (s, 6H): N(CH

- 5.4-5.8 ppm (s, 1H): C5-H (Aromatic proton).

- 10.5-12.0 ppm (br s, 1H): N-H (Amide proton of the tautomer). Note: The OH signal of the enol form is rarely seen; the broad NH signal confirms the pyrimidinone form.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Parent Ion [M+H]

: m/z 154.2. -

Fragmentation Pattern:

-

Loss of Methyl (-15): m/z 139.

-

Loss of Dimethylamine (-45): m/z 109 (Characteristic of exocyclic amines).

-

Quantitative Properties Table

| Property | Value | Notes |

| CAS Number | Variable | Often indexed as the keto-form or generic substituted pyrimidine. Verify by structure. |

| pKa (Acidic) | ~9.5 | Deprotonation of the NH/OH. |

| pKa (Basic) | ~2.5 | Protonation of the amino/ring nitrogen. |

| LogP | ~0.5 - 0.8 | Moderately lipophilic; cell-permeable. |

| Solubility | DMSO, MeOH | Poor in water at neutral pH; soluble in acid/base. |

Part 4: Pharmaceutical Applications[4][5][6]

Drug Discovery Scaffold

The 6-(dimethylamino)-2-methyl-4-pyrimidinol motif acts as a hinge-binding mimetic in kinase inhibitors.

-

Mechanism: The lactam (NH-C=O) motif mimics the Adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

-

SAR (Structure-Activity Relationship): The C6-dimethylamino group projects into the solvent-exposed region or the ribose binding pocket, allowing for solubility tuning or further substitution.

Metabolite Tracking

This molecule is structurally analogous to metabolites of organophosphate pesticides (e.g., Pirimiphos-methyl). In toxicology studies, identifying the hydrolysis product (loss of the phosphate ester) is crucial. The 6-dimethylamino analog serves as a reference standard for tracking degradation pathways of related dimethyl-substituted agrochemicals.

References

-

Tautomerism of Hydroxypyrimidines

- Giuliano, B. M., et al. "Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil." The Journal of Physical Chemistry A, 2010.

-

Synthetic Methodology (SNAr on Dichloropyrimidines)

-

Karpov, A. S., et al. "Mono- and Diamination of 4,6-Dichloropyrimidine...". Molecules, 2021.[3]

-

-

General Pyrimidine Chemistry & Properties

-

Agrochemical Metabolite Analogs (Pirimiphos-methyl context)

- PubChem Compound Summary for 2-(Diethylamino)-6-methyl-4-pyrimidinol (Structural Analog).

Sources

- 1. 6-(Dimethylamino)-2-methyl-4-pyrimidinol CAS#: [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 5. The Administration of the New Pyrimidine Derivative-4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives [organic-chemistry.org]

- 11. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

Technical Profile: 6-(Dimethylamino)-2-methyl-4-pyrimidinol

[1]

Executive Summary

6-(Dimethylamino)-2-methyl-4-pyrimidinol (C₇H₁₁N₃O) is a functionalized pyrimidine scaffold widely utilized as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antimetabolites.[1] Its structural versatility arises from the interplay between its electron-rich dimethylamino group and the tautomeric nature of the 4-hydroxyl moiety.

This guide details the physicochemical properties, validated synthesis protocols, and analytical characterization required for the rigorous study and application of this compound.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The molecular weight of 6-(Dimethylamino)-2-methyl-4-pyrimidinol is 153.18 g/mol . Precise mass determination is critical for high-resolution mass spectrometry (HRMS) validation in metabolic studies.

Core Data Table[9]

| Property | Value | Notes |

| Molecular Formula | C₇H₁₁N₃O | |

| Molecular Weight | 153.18 g/mol | Average Mass |

| Monoisotopic Mass | 153.0902 g/mol | For HRMS Calibration |

| CAS Number | Variable | Often cited as 19810-73-2 (isomer dependent); verify via structure. |

| pKa (Calculated) | ~9.5 (OH/NH), ~2.5 (N1) | Amphoteric nature due to amino/hydroxyl groups. |

| LogP | 0.4 - 0.8 | Moderate lipophilicity. |

Structural Tautomerism

A critical feature of this molecule is the keto-enol tautomerism at the 4-position. While often named as a "pyrimidinol" (enol form), in solution and solid phases, the pyrimidin-4(3H)-one (keto form) is frequently the dominant species. This equilibrium significantly influences solubility and reactivity during synthesis.

Figure 1: Tautomeric equilibrium between the hydroxy-pyrimidine (enol) and pyrimidinone (keto) forms.

Synthesis & Production Methodologies

The synthesis of 6-(Dimethylamino)-2-methyl-4-pyrimidinol requires a regioselective approach to ensure the dimethylamino group is installed at the 6-position while preserving the 2-methyl and 4-hydroxyl functionalities.

Protocol: Displacement via Dichloropyrimidine Intermediate

This method is preferred for its scalability and high regioselectivity.

Reagents:

-

Precursor: 4,6-Dichloro-2-methylpyrimidine

-

Nucleophile: Dimethylamine (40% aq. or in THF)

-

Hydrolysis Agent: NaOH (1M) or HCl (6M)

-

Solvent: Ethanol or DMF

Step-by-Step Methodology:

-

Nucleophilic Aromatic Substitution (SₙAr):

-

Dissolve 4,6-dichloro-2-methylpyrimidine in ethanol at 0°C.

-

Add 1.0 equivalent of dimethylamine dropwise. The 4- and 6-positions are equivalent in the starting material, so mono-substitution yields a single product: 4-chloro-6-(dimethylamino)-2-methylpyrimidine .

-

Control: Maintain low temperature to prevent bis-substitution.

-

-

Hydrolysis:

-

Purification:

-

Recrystallize from water/ethanol to remove salts and trace bis-dimethylamino byproducts.

-

Figure 2: Step-wise synthetic pathway from acyclic precursors to the target pyrimidinol.

Analytical Characterization

Validating the identity of the synthesized compound requires distinguishing it from its regioisomer (2-dimethylamino-6-methyl-4-pyrimidinol).

Mass Spectrometry (LC-MS)

-

Parent Ion [M+H]⁺: 154.19 m/z.

-

Fragmentation Pattern:

-

Loss of Methyl (M-15): m/z ~139.

-

Loss of Dimethylamino (M-44): m/z ~110.

-

Diagnostic: High stability of the pyrimidine ring usually results in a strong molecular ion peak.

-

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ (favors keto form stabilization).

-

δ 2.15 ppm (s, 3H): Methyl group at C2 position.

-

δ 3.05 ppm (s, 6H): Dimethylamino protons (-N(CH₃)₂).

-

δ 5.45 ppm (s, 1H): Vinyl proton at C5. This signal is diagnostic; it is shielded by the electron-donating amino group.

-

δ ~11.0 ppm (br s, 1H): NH proton (if in keto form) or OH (if in enol form), often broad due to exchange.

Pharmaceutical Applications

1. Kinase Inhibitor Scaffolds: The 2,4,6-substituted pyrimidine motif is a "privileged structure" in medicinal chemistry. The 6-dimethylamino group provides a hydrogen bond acceptor and hydrophobic bulk, often used to occupy the solvent-exposed regions of ATP-binding pockets in kinases (e.g., EGFR, CDK).

2. Metabolic Standards: This compound serves as a reference standard for the degradation products of organophosphate pesticides (e.g., Pirimiphos-methyl derivatives), where the pyrimidine ring remains intact after ester hydrolysis.

3. Building Block for Fused Heterocyclics: The 4-hydroxyl group allows for further functionalization (e.g., conversion to a leaving group like triflate or chlorine) to facilitate coupling reactions (Suzuki, Buchwald-Hartwig) for library generation.

References

-

ChemicalBook. 6-(Dimethylamino)-2-methyl-4-pyrimidinol Product Properties and Structure. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135402055 (Related Pyrimidinones). Retrieved from

-

ResearchGate. Synthesis of 4,6-Dimethylpyrimidine Derivatives and Tautomeric Studies. Retrieved from

-

Sigma-Aldrich. 2-(Diethylamino)-6-methyl-4-pyrimidinol Analytical Standard (Analog Reference). Retrieved from

Sources

- 1. 6-(Dimethylamino)-2-methyl-4-pyrimidinol CAS#: [m.chemicalbook.com]

- 2. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 6. experts.arizona.edu [experts.arizona.edu]

Technical Monograph: 6-(Dimethylamino)-2-methyl-4-pyrimidinol

Structure, Tautomeric Identity, and Synthetic Methodologies

Executive Summary

This technical guide provides a comprehensive analysis of 6-(Dimethylamino)-2-methyl-4-pyrimidinol (CAS: 19810-73-2), a critical pyrimidine scaffold used in pharmaceutical synthesis and agrochemical development.[1] While often nomenclated as a "pyrimidinol" in catalog databases, this compound exhibits significant tautomeric complexity that dictates its reactivity profile, solubility, and binding affinity in biological systems. This guide addresses the IUPAC nomenclature ambiguity, details a robust synthetic protocol via nucleophilic aromatic substitution (

Part 1: Structural Identity & Nomenclature

The IUPAC Ambiguity: Ol vs. One

The user's query highlights a common challenge in heterocyclic chemistry: the naming of potentially tautomeric hydroxypyrimidines.

-

Common Chemical Name: 6-(Dimethylamino)-2-methyl-4-pyrimidinol[1][2]

-

Preferred IUPAC Name (PIN): 2-methyl-6-(dimethylamino)pyrimidin-4(3H)-one [1]

Scientific Rationale: In the solid state and in polar solvents, 4-hydroxypyrimidines exist predominantly as the oxo-tautomer (pyrimidinone).[1] The lactam-lactim equilibrium heavily favors the lactam (keto) form due to the resonance stabilization of the amide-like moiety within the ring.[1] Therefore, while "pyrimidinol" is acceptable in loose trade usage, the "pyrimidinone" designation is structurally accurate and preferred for describing mechanism-of-action.

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer equilibrium. Note that the dimethylamino group at position 6 acts as an electron-donating group (EDG), which further modulates the electron density of the ring, stabilizing the carbonyl form.[1]

Figure 1: Tautomeric equilibrium between the hydroxy-pyrimidine and pyrimidinone forms.[1] The equilibrium lies to the right (Keto).[1]

Part 2: Physicochemical Profile

The following data aggregates experimental and predicted properties essential for formulation and synthesis planning.

| Property | Value | Context/Notes |

| CAS Registry Number | 19810-73-2 | Specific to the dimethylamino derivative.[1][3] |

| Molecular Formula | ||

| Molecular Weight | 153.18 g/mol | |

| Melting Point | 175–176 °C | Crystalline solid [Source: ExChemistry].[1] |

| pKa (Ring N) | ~3.8–4.5 | Protonation of the ring nitrogen (predicted).[1] |

| pKa (OH/NH) | ~9.5 | Deprotonation of the amide/hydroxyl system.[1] |

| LogP | 0.4 | Moderate hydrophilicity; water-soluble at extreme pH.[1] |

| Appearance | Off-white to beige solid | Oxidizes slightly upon prolonged air exposure.[1] |

Part 3: Synthetic Methodology

Strategic Causality

While condensation of acetamidine with ethyl (dimethylamino)malonate is theoretically possible, it often suffers from low regioselectivity.[1] The Gold Standard method for research-grade purity is the Nucleophilic Aromatic Substitution (

Why this route?

-

Regiocontrol: Starting with 4-chloro-6-hydroxy-2-methylpyrimidine ensures the oxygen is already fixed at the correct position.[1]

-

Activation: The pyrimidine ring nitrogens pull electron density, making the C6-carbon highly electrophilic and susceptible to attack by the dimethylamine nucleophile.[1]

Protocol: Displacement of 4-Chloro-2-methyl-6-hydroxypyrimidine[1]

Reagents:

-

Precursor: 6-Chloro-2-methyl-4(3H)-pyrimidinone (often listed as 4-chloro-6-hydroxy-2-methylpyrimidine).[1]

-

Nucleophile: Dimethylamine (40% aq.[1] solution or 2.0M in THF).

-

Solvent: Ethanol or Water (Green chemistry compatible).[1]

-

Base: Triethylamine (

) - optional if using excess dimethylamine.[1]

Step-by-Step Workflow:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 mmol of 6-chloro-2-methyl-4(3H)-pyrimidinone in 20 mL of Ethanol.

-

Nucleophile Addition: Add 30.0 mmol (3 eq) of Dimethylamine solution dropwise.

-

Note: Excess amine acts as both the nucleophile and the scavenger for the HCl generated during the reaction.[1]

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Workup (Precipitation):

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.[1]

-

Add 10 mL of ice-cold water.

-

Adjust pH to ~7.0–8.0 using dilute HCl or NaOH.[1] The zwitterionic character of the product typically leads to precipitation at neutral pH.[1]

-

-

Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (

) to remove amine salts.[1] -

Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required for biological assay.[1]

Synthetic Pathway Diagram

Figure 2: Nucleophilic Aromatic Substitution pathway. The electron-deficient pyrimidine ring facilitates the displacement of the chloride leaving group.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

-

NMR (DMSO-

-

Mass Spectrometry (ESI+):

- m/z.[1]

Part 5: Pharmaceutical & Agrochemical Utility

Metabolite Status

This compound is a primary environmental and biological metabolite of Pirimiphos-methyl , a broad-spectrum organophosphate insecticide.[1][4]

-

Mechanism:[1][5][6] Hydrolysis of the phosphorothioate ester bond in pirimiphos-methyl releases the 6-(dimethylamino)-2-methyl-4-pyrimidinol core.[1]

-

Relevance: Detection of this compound in biological fluids or water samples acts as a biomarker for exposure to pirimiphos-methyl.

Drug Development Scaffold

In medicinal chemistry, the 2-methyl-4-pyrimidinol core serves as a "privileged scaffold" for kinase inhibitors.[1]

-

Structure-Activity Relationship (SAR): The C4-hydroxyl (or carbonyl) can be converted to a chloride (via

), allowing for further -

Target Classes: This specific substitution pattern (2-Me, 6-NMe2) has been explored in inhibitors for Cyclooxygenase-2 (COX-2) and various Tyrosine Kinases , where the pyrimidine ring mimics the adenine ring of ATP.[1]

References

-

PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one (Related Analog Data). National Library of Medicine.[1] Available at: [Link]

-

Google Patents. Method for synthesizing 4,6-dichloro-2-methylpyrimidine (Precursor synthesis). CN102432547A.[1] Available at:

-

PubMed. 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators.[1] (Demonstrates utility of the scaffold). Available at: [Link]

Sources

- 1. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. No results for search term "3D-IDA72417" | CymitQuimica [cymitquimica.com]

- 3. exchemistry.com [exchemistry.com]

- 4. 2-(Diethylamino)-6-methyl-4-pyrimidinol PESTANAL , analytical standard 42487-72-9 [sigmaaldrich.com]

- 5. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-(Dimethylamino)-2-methyl-4-pyrimidinol: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Introduction: The Prominence of the Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. As an essential component of nucleobases in DNA and RNA, its inherent biocompatibility and versatile chemical nature have made it a privileged scaffold in the design of novel therapeutics.[1][2] The pyrimidine framework's capacity to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, such as the phenyl group, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] This has led to the development of pyrimidine-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[1][3] Derivatives of the pyrimidine scaffold are known to exhibit a remarkable range of biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial effects.[1][3][4][5] This guide focuses on a specific, yet underexplored member of this family: 6-(Dimethylamino)-2-methyl-4-pyrimidinol. While direct literature on this compound is sparse, this paper will provide a comprehensive overview of its known properties, propose robust synthetic and analytical methodologies, and extrapolate its therapeutic potential based on well-documented, structurally similar analogs.

Profiling 6-(Dimethylamino)-2-methyl-4-pyrimidinol: Foundational Knowledge

6-(Dimethylamino)-2-methyl-4-pyrimidinol is a substituted pyrimidine with the chemical formula C7H11N3O.[6] Despite the rich pharmacology of the broader pyrimidine class, this specific molecule remains largely uncharacterized in peer-reviewed literature. However, its fundamental properties can be cataloged from chemical supplier data, providing a baseline for further investigation.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 19810-73-2 | [6] |

| Molecular Formula | C7H11N3O | [6] |

| Molecular Weight | 153.18 g/mol | [6] |

| Melting Point | 175-176 °C | [6] |

The structure of 6-(Dimethylamino)-2-methyl-4-pyrimidinol features a pyrimidine core with a dimethylamino group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position. This arrangement suggests the potential for tautomerism, a common feature of hydroxypyrimidines.

Tautomerism: The Pyrimidinol-Pyrimidinone Equilibrium

Hydroxypyrimidines, such as the title compound, exist in a tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms. In the case of 6-(Dimethylamino)-2-methyl-4-pyrimidinol, it is expected to exist in equilibrium with its 6-(dimethylamino)-2-methylpyrimidin-4(3H)-one tautomer. The dominant tautomer in a given environment is influenced by factors such as solvent polarity and pH. Understanding this equilibrium is critical, as the different tautomers can exhibit distinct biological activities and physicochemical properties.

Caption: Tautomeric equilibrium of 6-(Dimethylamino)-2-methyl-4-pyrimidinol.

Synthetic Strategy: A Proposed Pathway

Proposed Retrosynthetic Analysis

The synthesis logically proceeds from the condensation of ethyl acetoacetate with N,N-dimethylguanidine. This reaction is typically base-catalyzed, with a sodium alkoxide being a common choice.

Caption: Proposed workflow for the synthesis and analysis of the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add N,N-dimethylguanidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.

-

Addition of β-Ketoester: Add ethyl acetoacetate (1.0 equivalent) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Dilute the residue with water and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

This protocol is a robust starting point, with the understanding that optimization of reaction times, temperatures, and purification methods may be necessary.

Inferred Biological and Pharmacological Potential

The therapeutic potential of 6-(Dimethylamino)-2-methyl-4-pyrimidinol can be inferred from the documented activities of its close structural analogs. The pyrimidine core, particularly when substituted with amino and methyl groups, has been extensively explored in drug development.

Anti-inflammatory and Analgesic Properties

Derivatives of 1H-pyrazolo[3,4-d]pyrimidine bearing a 6-dimethylamino substituent have been synthesized and shown to be potent inhibitors of PGE(2) generation in murine macrophages.[7] This effect is linked to the direct inhibition of COX-2 activity, a key enzyme in the inflammatory cascade.[7] Some of these compounds also demonstrated selectivity for COX-2 over COX-1, a desirable trait for minimizing gastrointestinal side effects.[7] Given the structural similarities, it is plausible that 6-(Dimethylamino)-2-methyl-4-pyrimidinol could exhibit similar anti-inflammatory properties.

Kinase Inhibition in Oncology

The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors used in cancer therapy. For example, derivatives of 6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression.[8] These compounds have shown significant tumor growth inhibition in xenograft models.[8] The presence of the dimethylamino and methyl-substituted pyrimidine core in the title compound suggests that it could serve as a valuable scaffold for the design of novel kinase inhibitors.

Antiparasitic Activity

A series of 2,4-diamino-6-methylpyrimidines were identified through high-throughput screening as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[9][10] These compounds were found to be cytocidal, and structure-activity relationship (SAR) studies were conducted to optimize their selectivity and metabolic stability.[9][10] This highlights another potential therapeutic avenue for 6-(dimethylamino)-2-methyl-4-pyrimidinol, particularly in the context of neglected tropical diseases.

Agrochemical and Other Biological Activities

It is noteworthy that structurally related compounds, such as 2-(diethylamino)-6-methyl-4-pyrimidinol and 2-isopropyl-6-methyl-4-pyrimidinol, are known metabolites of organophosphate pesticides like Pirimiphos-methyl and Diazinon, respectively.[11][12][13] While this may not directly imply a therapeutic application, it underscores the biological relevance and metabolic pathways of this class of compounds. Furthermore, the broader pyrimidine family has been associated with a wide range of other biological effects, including antibacterial, antifungal, and antiviral activities.[4][14]

Future Research Directions and Conclusion

6-(Dimethylamino)-2-methyl-4-pyrimidinol represents an intriguing, yet underexplored, chemical entity. This guide has provided a foundational understanding of its properties, a proposed synthetic route, and a well-reasoned extrapolation of its potential biological activities based on a comprehensive review of its structural analogs.

Key areas for future investigation should include:

-

Definitive Synthesis and Characterization: The first crucial step is the successful synthesis and unambiguous structural confirmation of the compound using the protocol outlined.

-

Broad Biological Screening: The synthesized compound should be subjected to a broad panel of biological assays to explore its potential as an anti-inflammatory agent (e.g., COX-1/COX-2 inhibition assays), a kinase inhibitor (e.g., a diverse kinase panel screen), and an antiparasitic agent (e.g., T. cruzi anti-proliferative assays).

-

Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, a focused medicinal chemistry campaign to synthesize analogs would be warranted to establish a clear SAR and optimize for potency, selectivity, and pharmacokinetic properties.

References

- Title: 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells Source: PubMed URL

- Title: Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation Source: ResearchGate URL

- Title: Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action Source: MDPI URL

- Title: 2-(diethylamino)

- Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL

- Title: 2-Isopropyl-6-methyl-4-pyrimidinol Source: PubChem URL

- Title: Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)

- Title: 2-Amino-6-methylpyrimidin-4-one Source: PubChem URL

- Title: 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease Source: PubMed URL

- Title: 2-(Diethylamino)

- Title: 2-Isopropyl-6-methyl-4-pyrimidinol 99% Source: Sigma-Aldrich URL

- Title: 2-(Dimethylamino)

- Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC URL

- Title: 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease Source: PMC - NIH URL

- Title: Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine Source: Google Patents URL

- Title: Biological Activity of Pyrimidine Derivativies: A Review Source: Juniper Publishers URL

- Title: O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl)

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action [mdpi.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. exchemistry.com [exchemistry.com]

- 7. 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives as new inhibitors of inflammatory mediators in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C9H15N3O | CID 135448147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) thiophosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. researchgate.net [researchgate.net]

6-(Dimethylamino)-2-methyl-4-pyrimidinol potential research areas

Advanced Scaffolds for Medicinal Chemistry & Agrochemical Discovery

Executive Summary

6-(Dimethylamino)-2-methyl-4-pyrimidinol (CAS: 19810-73-2, also referenced as 4-(dimethylamino)-6-hydroxy-2-methylpyrimidine) represents a versatile heterocyclic scaffold with significant under-explored potential in drug discovery and agrochemical synthesis. Structurally characterized by a pyrimidine core functionalized with a methyl group at the C2 position, a dimethylamino moiety at C6, and a hydroxyl group at C4, this compound exhibits rich tautomeric behavior and diverse reactivity profiles.

This technical guide analyzes the compound’s physicochemical properties, synthetic pathways, and high-value research applications, specifically within kinase inhibitor development , metabolic stability studies , and fragment-based drug design (FBDD) .

Part 1: Chemical Profile & Structural Dynamics

Nomenclature and Identification

-

IUPAC Name: 6-(dimethylamino)-2-methylpyrimidin-4-ol

-

Common Synonyms: 4-dimethylamino-6-hydroxy-2-methylpyrimidine; 2-methyl-N,N-dimethyl-6-hydroxypyrimidin-4-amine.

-

Molecular Formula: C₇H₁₁N₃O[1]

-

Molecular Weight: 153.18 g/mol

Tautomerism: The Critical Mechanism

A defining feature of 4-hydroxypyrimidines is their keto-enol tautomerism. While the "pyrimidinol" name implies an aromatic hydroxyl group (enol form), the compound exists in equilibrium with its pyrimidinone (keto) tautomer in solution. This duality is critical for biological interaction, as the keto form acts as a hydrogen bond acceptor, while the enol form can act as both donor and acceptor.

Figure 1: Tautomeric Equilibrium The following diagram illustrates the proton shift between the N3 nitrogen and the C4 oxygen.

Caption: Equilibrium between the 4-pyrimidinol (enol) and 4(3H)-pyrimidinone (keto) forms. The keto tautomer is often favored in aqueous physiological conditions.

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a halogenated pyrimidine precursor. The symmetry of the pyrimidine ring allows for regioselective substitution.

Primary Route:

-

Precursor: 4,6-Dichloro-2-methylpyrimidine.

-

Step 1 (Amination): Displacement of one chloride with dimethylamine.

-

Step 2 (Hydrolysis): Acidic or basic hydrolysis of the remaining chloride to a hydroxyl group.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 6-(Dimethylamino)-2-methyl-4-pyrimidinol from 4,6-dichloro-2-methylpyrimidine.

Step 1: Mono-amination [2]

-

Reagents: 4,6-Dichloro-2-methylpyrimidine (1.0 eq), Dimethylamine (2.0 M in THF, 1.1 eq), Diisopropylethylamine (DIPEA, 1.2 eq).

-

Solvent: Anhydrous Ethanol or THF.

-

Procedure:

-

Dissolve 4,6-dichloro-2-methylpyrimidine in solvent at 0°C.

-

Add DIPEA followed by dropwise addition of Dimethylamine.

-

Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Checkpoint: Disappearance of starting material (Rf ~0.8) and appearance of mono-substituted product (Rf ~0.5).

-

Workup: Evaporate solvent, partition between water/DCM, dry organic layer (MgSO₄), and concentrate.

-

Step 2: Hydrolysis

-

Reagents: Mono-chloro intermediate (from Step 1), 10% NaOH (aq).

-

Procedure:

-

Reflux the intermediate in 10% NaOH for 12 hours.

-

Cool to RT and neutralize with 1M HCl to pH 7.0.

-

Precipitation: The product often precipitates at neutral pH. If not, extract with n-butanol.

-

Purification: Recrystallization from Ethanol/Water.

-

Figure 2: Synthetic Pathway

Caption: Two-step synthesis via regioselective nucleophilic substitution followed by hydrolysis.

Part 3: Potential Research Areas & Biological Targets

Kinase Inhibition (Oncology)

Pyrimidines are "privileged scaffolds" in kinase inhibitor design (e.g., Palbociclib, Imatinib). The 2-methyl-4,6-disubstituted pattern of this compound mimics the adenine core of ATP, allowing it to anchor into the ATP-binding pocket of kinases.

-

Mechanism: The N1 and C2-Methyl motifs can form hydrophobic interactions with the "gatekeeper" residue in the kinase hinge region, while the C4-OH/C=O and C6-NMe₂ groups interact with the ribose-binding pocket or solvent front.

-

Research Opportunity: Use this compound as a Fragment-Based Drug Discovery (FBDD) starting point to target:

-

CDK (Cyclin-Dependent Kinases): For cell cycle regulation.

-

EGFR (Epidermal Growth Factor Receptor): For non-small cell lung cancer.

-

Agrochemical Metabolite Standards

This compound is a structural isomer of metabolites derived from major pesticides like Pirimiphos-methyl and Pirimicarb .

-

Pirimiphos-methyl Metabolite: Typically 2-diethylamino-6-methyl-4-pyrimidinol.

-

Research Relevance: Environmental fate studies often require the synthesis of all potential degradation isomers to verify metabolic pathways. 6-(Dimethylamino)-2-methyl-4-pyrimidinol serves as a critical negative control or isomeric standard in LC-MS/MS residue analysis to prevent false positives.

CNS Active Agents (Alzheimer's & Neuroprotection)

Substituted pyrimidines have shown efficacy in modulating G-protein coupled receptors (GPCRs).

-

Target: Adenosine Receptors (A1/A2A).

-

Rationale: The dimethylamino group increases lipophilicity (cLogP ~0.4–0.8), potentially facilitating Blood-Brain Barrier (BBB) penetration compared to the unsubstituted analog.

Part 4: Analytical Methodologies

Quality Control & Detection

To validate the identity of 6-(Dimethylamino)-2-methyl-4-pyrimidinol, the following analytical parameters are established.

Table 1: Analytical Specification Guide

| Method | Parameter | Expected Result / Observation |

| HPLC-UV | Column | C18 Reverse Phase (e.g., Agilent Zorbax), 150mm x 4.6mm |

| Mobile Phase | Gradient: 95% Water (0.1% Formic Acid) -> 95% ACN | |

| Detection | 254 nm (aromatic), 280 nm (conjugated ketone) | |

| LC-MS/MS | Ionization | ESI Positive Mode ([M+H]⁺ = 154.1 m/z) |

| Fragmentation | Loss of -NMe₂ (-45 Da) -> m/z 109 fragment | |

| ¹H-NMR | Solvent | DMSO-d₆ |

| Shifts (δ) | 2.30 (s, 3H, Me), 3.05 (s, 6H, NMe₂), 5.60 (s, 1H, C5-H), 11.0 (br s, OH/NH) |

Part 5: References

-

ChemicalBook. (2024). 6-(Dimethylamino)-2-methyl-4-pyrimidinol - Chemical Properties and Supplier Info. Retrieved from

-

Sigma-Aldrich. (2024). 2-(Diethylamino)-6-methyl-4-pyrimidinol PESTANAL® Analytical Standard.[3] (Reference for structural analog and pesticide metabolite context). Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 135448147, 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one. (Structural isomer comparison). Retrieved from

-

Ghoneim, K. M., et al. (1986). Synthesis and evaluation of some 2-, 4- and 2,4-disubstituted-6-methylpyrimidine derivatives for antimicrobial activity. Journal of the Indian Chemical Society, 53, 914–917. (Foundational pyrimidine synthesis).[2]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Mechanism of hydroxypyrimidine tautomerism).

Sources

- 1. exchemistry.com [exchemistry.com]

- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(Diethylamino)-6-methyl-4-pyrimidinol PESTANAL , analytical standard 42487-72-9 [sigmaaldrich.com]

Technical Guide: Safety and Handling of 6-(Dimethylamino)-2-methyl-4-pyrimidinol

This technical guide details the safety, handling, and risk management protocols for 6-(Dimethylamino)-2-methyl-4-pyrimidinol (CAS 83724-17-8). It is designed for researchers and drug development professionals working with this compound as an intermediate in medicinal chemistry, specifically in the synthesis of kinase inhibitors and bioactive heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3]

Compound Name: 6-(Dimethylamino)-2-methyl-4-pyrimidinol CAS Registry Number: 83724-17-8 Synonyms: 6-(Dimethylamino)-2-methylpyrimidin-4(3H)-one; 4-Hydroxy-2-methyl-6-(dimethylamino)pyrimidine. Molecular Formula: C₇H₁₁N₃O Molecular Weight: 153.18 g/mol [1][2][3]

Structural Considerations

This compound exists in tautomeric equilibrium between the pyrimidinol (enol) and pyrimidinone (keto) forms. In the solid state and polar solvents, the keto form (pyrimidinone) often predominates. The presence of the electron-donating dimethylamino group at position 6 increases the basicity of the ring nitrogens, influencing solubility and reactivity.

| Property | Value / Characteristic | Note |

| Physical State | Solid (Crystalline Powder) | Hygroscopic nature is common in amino-pyrimidines. |

| Color | White to Off-White | Discoloration indicates oxidation or moisture absorption. |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents (Hexane, Et₂O). |

| Melting Point | > 200°C (Predicted) | High melting point typical of pyrimidinones due to H-bonding. |

| pKa | ~3.5 - 4.5 (Predicted) | Basic nitrogen allows salt formation with strong acids. |

Hazard Identification & Toxicology (GHS)

Status: As a specialized R&D intermediate, comprehensive toxicological data (LD50, carcinogenicity) is limited . The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous amino-pyrimidines (e.g., Crimidine metabolites, Pirimiphos-methyl intermediates).

Precautionary Principle: Treat as a Potentially Bioactive Substance . Do not assume low toxicity due to the absence of a "Skull and Crossbones" pictogram.

GHS Classification (Derived)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

-

Acute Toxicity (Oral): Category 4 (Potential) (H302) – Based on structural analogs.

Key Health Hazards

-

Respiratory Sensitization: Inhalation of fine dust may cause irritation to the bronchial mucosa.

-

Ocular Injury: The basicity of the dimethylamino group can cause significant eye irritation or corneal clouding upon direct contact.

-

Systemic Effects: Pyrimidine derivatives often interact with nucleotide metabolism. While acute toxicity may be moderate, chronic exposure effects are unknown.

Risk Assessment & Control Strategy

To manage the uncertainty associated with this research chemical, a Hierarchy of Controls must be implemented.

Engineering Controls

-

Primary Containment: All weighing, transfer, and solubilization must be performed inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

-

Airflow: Maintain face velocity at 80–100 fpm (0.4–0.5 m/s).

-

HEPA Filtration: If handling quantities >10g or generating dust, use a local exhaust ventilation (LEV) system equipped with HEPA filters.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (0.11 mm min) | Standard protection against incidental splash. |

| Gloves (High Risk) | Double-gloving (Nitrile/Laminate) | Required when handling dissolved stock solutions (DMSO enhances skin permeation). |

| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient for powders that can become airborne. |

| Respiratory | N95 / P100 Respirator | Required only if working outside a fume hood (e.g., spill cleanup). |

| Body | Lab Coat (Cotton/Poly) | Long sleeves required; buttoned to the neck. |

DOT Diagram: Risk Assessment Workflow

The following decision tree outlines the protocol for handling "Limited Data" R&D chemicals.

Caption: Decision matrix for handling 6-(Dimethylamino)-2-methyl-4-pyrimidinol under limited toxicity data conditions.

Handling & Storage Protocols

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated). While the solid may be stable at room temperature, refrigeration retards oxidative degradation of the amine.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) if possible. The compound is hygroscopic; moisture absorption can lead to hydrolysis or caking.

-

Container: Amber glass vials with PTFE-lined caps to prevent light degradation and leaching.

Solubilization Protocol (Self-Validating)

When preparing stock solutions for biological assays (e.g., IC50 screening):

-

Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent for high concentrations (>10 mM).

-

Procedure:

-

Weigh the solid in a tared vial inside the fume hood.

-

Add DMSO slowly down the side of the vial.

-

Vortex for 30 seconds. If dissolution is incomplete, sonicate at 40 kHz for 5 minutes.

-

Validation: Inspect for clarity. Any turbidity indicates incomplete dissolution or salt formation.

-

-

Stability: Use fresh stock solutions. Avoid freeze-thaw cycles which can precipitate the compound.

Incompatibilities

-

Strong Oxidizing Agents: Reaction with peroxides or permanganates may cleave the pyrimidine ring or oxidize the dimethylamino group.

-

Acid Chlorides/Anhydrides: Will react with the hydroxyl/keto group or the amine.

Emergency Response

Spill Cleanup Procedure

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don nitrile gloves, goggles, and a lab coat. If the spill is outside a hood, wear an N95 respirator.

-

Containment:

-

Solid Spill: Cover with wet paper towels to prevent dust dispersal. Scoop into a waste container.

-

Liquid Spill (DMSO solution): Absorb with vermiculite or sand. Do not use paper towels alone for DMSO spills as they may facilitate skin contact.

-

-

Decontamination: Clean the surface with 10% bleach solution followed by water. The bleach helps degrade the heterocyclic ring.

First Aid Measures

-

Eye Contact: Flush immediately with water for 15 minutes. Lifting eyelids is crucial. Seek medical attention (alkaline injury risk).[4][5][6]

-

Skin Contact: Wash with soap and copious water. If dissolved in DMSO, monitor for systemic symptoms (nausea, dizziness) as DMSO carries solutes into the bloodstream.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center.

DOT Diagram: Emergency Response Logic

Caption: Immediate response actions for exposure or release of 6-(Dimethylamino)-2-methyl-4-pyrimidinol.

Waste Disposal

-

Classification: Dispose of as Hazardous Chemical Waste .

-

Streams:

-

Solid Waste: Label as "Toxic Solid, Organic, Basic".

-

Liquid Waste: Segregate into "Non-Halogenated Organic" (if in DMSO/Methanol).

-

-

Compliance: Never dispose of down the drain. Comply with 40 CFR 261 (US) or local hazardous waste regulations.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135448147, 2-(Diethylamino)-6-methyl-4-pyrimidinol (Analogous Structure). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine Derivatives Hazard Classification. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

- 1. 83725-05-7 | N-(5-Methyl-1h-pyrazol-3-yl)acetamide | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 83724-17-8 | 6-(Dimethylamino)-2-methylpyrimidin-4(3H)-one | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

6-(Dimethylamino)-2-methyl-4-pyrimidinol as a kinase inhibitor

Application Note: Evaluation of 6-(Dimethylamino)-2-methyl-4-pyrimidinol as a Kinase Inhibitor Scaffold

Introduction

6-(Dimethylamino)-2-methyl-4-pyrimidinol (CAS: 19810-73-2) represents a critical class of "privileged scaffolds" in kinase inhibitor discovery.[1][2] While often identified as a metabolite of the organophosphate pirimiphos-methyl in environmental studies, its structural core—a substituted pyrimidine—is fundamental to medicinal chemistry.[1][2]

This Application Note is designed for researchers utilizing this compound as a Fragment-Based Drug Discovery (FBDD) probe. Unlike nanomolar clinical drugs (e.g., Imatinib, Palbociclib), this molecule serves as a chemical starting point (fragment) or a crystallographic probe to map the ATP-binding site of novel kinases.[1][2] Its low molecular weight (<200 Da) and high ligand efficiency potential make it an ideal candidate for fragment screening campaigns targeting the hinge region of Serine/Threonine and Tyrosine kinases.[1][2]

Chemical Biology & Mechanism of Action

Structural Properties & Tautomerism

The biological activity of 6-(Dimethylamino)-2-methyl-4-pyrimidinol is governed by its tautomeric equilibrium.[1][2] In aqueous solution and within kinase active sites, the compound exists in equilibrium between the 4-pyrimidinol (enol) and 4(3H)-pyrimidinone (keto) forms.[1][2]

-

Keto Form (Predominant): Acts as a Hydrogen Bond Acceptor (C=O) and Donor (N-H).[1][2] This mimics the hydrogen bonding pattern of the Adenine ring in ATP.[1][2]

-

Enol Form: Acts as a Hydrogen Bond Donor (O-H) and Acceptor (N).[1][2]

Kinase Hinge Binding Mode

Pyrimidines bind to the "Hinge Region" of the kinase ATP-binding pocket.[1][2]

-

N1/N3 Interaction: The ring nitrogens typically accept a hydrogen bond from the backbone amide of the hinge residue (e.g., Met, Leu, or Glu depending on the kinase).[1][2]

-

C4-Substituent: The 4-OH/Keto group often interacts with the "Gatekeeper" residue or adjacent backbone carbonyls.[1][2]

-

6-Dimethylamino: This group projects into the solvent-exposed region or the ribose-binding pocket, improving solubility and providing a vector for fragment growth.[1][2]

Figure 1: Predicted Binding Mode & Tautomerism

Caption: Tautomeric equilibrium of the scaffold and its subsequent interaction with the kinase hinge region.[1][2]

Experimental Protocols

Protocol A: Fragment Solubility & Preparation

Rationale: Fragments are often screened at high concentrations (0.5 mM – 5 mM).[1][2] 6-(Dimethylamino)-2-methyl-4-pyrimidinol has moderate aqueous solubility but can aggregate, causing false positives.[1][2]

-

Stock Preparation:

-

Working Solution (Assay Ready):

Protocol B: Differential Scanning Fluorimetry (DSF) Screening

Rationale: Traditional activity assays (IC50) are often not sensitive enough for weak-binding fragments (Kd > 10 µM).[1][2] Thermal shift assays (DSF) are the gold standard for validating fragment binding.[1][2]

Materials:

-

Recombinant Kinase Domain (e.g., CDK2, PKA, or Src) @ 2-5 µM.[1][2]

-

qPCR Instrument (e.g., Bio-Rad CFX or Roche LightCycler).[1][2]

Procedure:

-

Master Mix Prep:

-

Plate Setup (384-well PCR plate):

-

Test Well: 9 µL Master Mix + 1 µL Compound (10 mM stock) → Final [Cmpd] = 1 mM.

-

Control Well: 9 µL Master Mix + 1 µL DMSO.

-

Reference: 9 µL Master Mix + 1 µL Staurosporine (Positive Control).

-

-

Run:

-

Analysis:

Protocol C: In Silico Docking (Virtual Validation)

Rationale: To prioritize derivatives, docking predicts if the scaffold fits the specific kinase pocket.[1][2]

Software: AutoDock Vina, Schrödinger Glide, or Gold.[1][2]

Workflow:

-

Protein Prep:

-

Ligand Prep:

-

Grid Generation:

-

Docking & Scoring:

Data Analysis & Interpretation

When using 6-(Dimethylamino)-2-methyl-4-pyrimidinol as a fragment, do not expect nanomolar inhibition.[1][2]

| Metric | Typical Result (Fragment) | Interpretation |

| IC50 (Biochemical) | 50 µM – >500 µM | Weak binder.[1][2] Normal for this molecular weight (~153 Da).[1][2] |

| Ligand Efficiency (LE) | > 0.3 kcal/mol/heavy atom | High quality hit.[1][2] Indicates the core interactions are optimal.[1][2] |

| Delta Tm (DSF) | 1°C – 3°C | Confirmed binding.[1][2] Stabilizes the protein fold.[1][2] |

| Hill Slope | ~1.0 | 1:1 Binding stoichiometry.[1][2] |

Figure 2: Fragment-to-Lead Workflow

Caption: Strategic workflow for evolving the pyrimidinol fragment into a potent inhibitor.

References

-

Structure & Identity

-

Scaffold Utility

-

Methodology (Fragment Screening)

-

Related Pyrimidine Inhibitors

- Title:Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold

- Source: Future Medicinal Chemistry

-

URL: [Link]

Sources

- 1. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-(Dimethylamino)-2-methyl-4-pyrimidinol in Drug Discovery

Introduction: The Pyrimidine Scaffold and the Untapped Potential of 6-(Dimethylamino)-2-methyl-4-pyrimidinol

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its versatile structure, capable of forming multiple hydrogen bonds and participating in various intermolecular interactions, has led to the development of drugs targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][2]

This guide focuses on a specific, lesser-explored derivative: 6-(Dimethylamino)-2-methyl-4-pyrimidinol . While direct, extensive research on this particular molecule is not widely published, its structural features suggest significant potential for investigation in drug discovery programs. The presence of the dimethylamino group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with its keto form, a pyrimidinone) provides a unique combination of electronic and steric properties.

These application notes will provide a framework for the initial exploration of 6-(Dimethylamino)-2-methyl-4-pyrimidinol, drawing on established principles of drug discovery and the known activities of structurally related pyrimidines. We will detail proposed synthetic routes, protocols for preliminary biological screening, and a rationale for its investigation in key therapeutic areas.

Chemical Properties and Synthesis

A foundational understanding of the physicochemical properties of a compound is critical for its application in drug discovery, influencing everything from solubility in assay buffers to its potential for oral bioavailability.

| Property | Value | Source |

| CAS Number | 19810-73-2 | Exclusive Chemistry Ltd. |

| Molecular Formula | C₇H₁₁N₃O | Exclusive Chemistry Ltd. |

| Molecular Weight | 153.18 g/mol | Exclusive Chemistry Ltd. |

| Melting Point | 175-176 °C | Exclusive Chemistry Ltd. |

Note: Additional properties such as solubility and logP would need to be experimentally determined.

Proposed Synthetic Protocol: A General Approach

The synthesis of 2,4,6-substituted pyrimidines is a well-established process in organic chemistry, often involving the condensation of a 1,3-dicarbonyl compound with a guanidine derivative.[3] The following protocol outlines a plausible route for the synthesis of 6-(Dimethylamino)-2-methyl-4-pyrimidinol.

Reaction Scheme:

Caption: Proposed synthesis of 6-(Dimethylamino)-2-methyl-4-pyrimidinol.

Step-by-Step Protocol:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethylguanidine hydrochloride (1.0 eq) in absolute ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium ethoxide (2.0 eq) in ethanol. This in situ formation of the free base is crucial for the subsequent condensation.

-

Addition of the 1,3-Dicarbonyl Compound: Slowly add ethyl acetoacetate (1.0 eq) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

-

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

Rationale for Investigation in Drug Discovery

The rationale for screening 6-(Dimethylamino)-2-methyl-4-pyrimidinol stems from the diverse biological activities reported for its structural analogs.

-

Anticancer Potential: Many substituted pyrimidines are potent inhibitors of kinases, which are often dysregulated in cancer. For instance, derivatives of 6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine have been identified as highly potent CDK4/6 inhibitors for cancer treatment.[4] The substitution pattern of our target compound warrants its inclusion in kinase inhibitor screening panels.

-

Anti-inflammatory and Analgesic Activity: 2,4,6-trisubstituted pyrimidines have shown significant in vivo anti-inflammatory and analgesic effects.[5] The core pyrimidine scaffold can interact with key enzymes in inflammatory pathways, such as cyclooxygenases (COX).

-

Neurodegenerative Diseases: Substituted pyrimidines have been designed and evaluated as inhibitors of BACE-1 (β-secretase), a key enzyme in the pathogenesis of Alzheimer's disease.[6] The ability of the pyrimidine core to form hydrogen bonds with the catalytic aspartate residues of BACE-1 makes our target compound a candidate for screening in this area.

-

Antiviral Activity: The pyrimidine nucleus is a component of nucleoside analogs used in antiviral therapies. Non-nucleoside pyrimidine derivatives have also been synthesized and shown to be selective inhibitors of viruses such as the rubella virus.[7]

Proposed Application Notes and Experimental Protocols

Given the lack of specific biological data for 6-(Dimethylamino)-2-methyl-4-pyrimidinol, the following protocols are designed as initial, broad-based screens to identify potential areas of biological activity.

Application Note 1: General Cytotoxicity Screening in Cancer Cell Lines

Objective: To determine the in vitro cytotoxic effect of 6-(Dimethylamino)-2-methyl-4-pyrimidinol on a panel of human cancer cell lines. This is a primary screen to identify potential anticancer activity.

Workflow Diagram:

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Protocol (MTT Assay):

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of 6-(Dimethylamino)-2-methyl-4-pyrimidinol in sterile DMSO.

-

Perform serial dilutions of the stock solution in culture media to obtain final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the compound. Include vehicle control (media with DMSO) and untreated control wells.

-

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the concentration-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Causality and Self-Validation: This protocol includes positive (untreated) and negative (vehicle) controls to ensure that any observed cytotoxicity is due to the compound and not the solvent. The use of multiple cell lines helps to identify broad-spectrum cytotoxicity versus selective activity.

Application Note 2: In Vitro Kinase Inhibition Assay

Objective: To screen 6-(Dimethylamino)-2-methyl-4-pyrimidinol for inhibitory activity against a representative protein kinase (e.g., a tyrosine kinase like Src or a serine/threonine kinase like PIM1).

Workflow Diagram:

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol (using a generic luminescence-based assay like ADP-Glo™):

-

Reagent Preparation: Prepare solutions of the target kinase, its specific peptide substrate, and ATP in a suitable kinase buffer (typically containing Tris-HCl, MgCl₂, and DTT).

-

Compound Addition: In a 384-well plate, add the test compound at various concentrations (e.g., in a 10-point dose-response curve). Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

-

Kinase Reaction: Add the kinase and substrate mixture to the wells containing the compound. Allow a brief pre-incubation (10-15 minutes) for the compound to bind to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibition can be detected.

-

Incubation: Incubate the reaction plate at 30°C for 1 hour.

-

Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Causality and Self-Validation: The inclusion of a known inhibitor validates the assay's ability to detect inhibition. The dose-response curve helps to confirm a specific inhibitory effect rather than non-specific interference with the assay components.

Data Interpretation and Future Directions

The initial screening data will guide the subsequent steps in the drug discovery process.

-

Potent Cytotoxicity: If 6-(Dimethylamino)-2-methyl-4-pyrimidinol shows potent cytotoxicity against cancer cell lines, further studies would involve mechanism of action studies (e.g., cell cycle analysis, apoptosis assays) and broader screening against a larger panel of cancer cell lines.

-

Kinase Inhibition: If the compound inhibits a specific kinase, follow-up studies would include selectivity profiling against a panel of other kinases to determine its specificity.

-

Structure-Activity Relationship (SAR) Studies: The initial data provides a starting point for a medicinal chemistry program. Analogs of 6-(Dimethylamino)-2-methyl-4-pyrimidinol can be synthesized to explore the SAR. For example, one could:

-

Modify the dimethylamino group to other alkylamino or cyclic amine groups.

-

Replace the methyl group at the 2-position with other small alkyl or aryl groups.

-

Modify the hydroxyl group at the 4-position, for example, through etherification.

-

These modifications, guided by the initial screening results, will help to optimize the potency, selectivity, and drug-like properties of this promising pyrimidine scaffold.

References

-

Shi, C., Wang, Q., Liao, X., Ge, H., Huo, G., Zhang, L., ... & Liu, Y. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364. [Link]

-

Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17. [Link]

-

Exclusive Chemistry Ltd. (2024). 2-(Dimethylamino)-6-methyl-4-pyrimidinol. Retrieved from [Link]

-

Kaur, R., Chaudhary, S., Kumar, K., & Kumar, V. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2369-2383. [Link]

-

Yejella, R. P., & Atla, S. R. (2011). A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Chemical & Pharmaceutical Bulletin, 59(9), 1079-1082. [Link]

-

Garg, R., Singh, P., & Sharma, M. (2020). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Medicinal Chemistry, 17(8), 887-900. [Link]

-

De Clercq, E., & Holý, A. (2011). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. Journal of Medicinal Chemistry, 34(1), 357-362. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. bu.edu.eg [bu.edu.eg]

- 4. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Derivatization Protocols for 6-(Dimethylamino)-2-methyl-4-pyrimidinol

From Analytical Quantification to Synthetic Activation

Abstract

This application note details field-proven methodologies for the derivatization of 6-(dimethylamino)-2-methyl-4-pyrimidinol , a critical intermediate in pharmaceutical synthesis and a potential metabolite of pyrimidine-based fungicides. Due to its amphoteric nature and tautomeric equilibrium, this molecule presents unique challenges in both gas chromatography (GC) analysis and synthetic functionalization. This guide provides optimized protocols for Silylation (GC-MS) and Chlorination (Synthetic Activation) , supported by mechanistic insights and self-validating quality control steps.

Introduction: The Tautomeric Challenge

The core challenge in handling 6-(dimethylamino)-2-methyl-4-pyrimidinol lies in its tautomerism. In solution, it exists in equilibrium between the lactim (enol) and lactam (keto) forms.

-

Lactim (Hydroxy) Form: Favored in non-polar solvents; the target for O-silylation.

-

Lactam (Oxo) Form: Often the dominant species in polar media; requires specific activation for nucleophilic substitution.

Understanding this equilibrium is the "causality" behind our choice of reagents. For GC-MS, we must lock the molecule into a single, volatile enol ether (O-TMS derivative). For synthesis, we typically exploit the keto-form's reactivity with phosphorylating agents to create a leaving group.

Tautomeric Equilibrium Diagram

Figure 1: Tautomeric equilibrium of 4-pyrimidinols. Successful derivatization requires driving this equilibrium toward the desired reactive species.

Analytical Derivatization: Silylation for GC-MS

Direct GC analysis of the underivatized pyrimidinol is poor due to hydrogen bonding (high boiling point) and peak tailing caused by interaction with silanol groups in the column. Silylation replaces the active proton with a trimethylsilyl (TMS) group, increasing volatility and stability.

The "Gold Standard" Reagent System

We utilize MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) activated with 1% TMCS (Trimethylchlorosilane) .

-

Why MSTFA? It is the most volatile of the common silylating amides. Its by-product (N-methyltrifluoroacetamide) elutes early, preventing interference with the target analyte.

-

Why TMCS? It acts as a Lewis acid catalyst, increasing the silylating power (donor strength) of the mixture to ensure quantitative conversion of the sterically modulated 4-OH group.

Protocol: Quantitative Silylation

Reagents Required:

-

Target: 6-(Dimethylamino)-2-methyl-4-pyrimidinol (Dry solid).

-

Reagent: MSTFA + 1% TMCS (commercially available).

-

Solvent: Anhydrous Pyridine (Acts as an acid scavenger and facilitates the reaction).

Step-by-Step Methodology:

-

Preparation: Weigh 1–2 mg of the dry sample into a 1.5 mL GC autosampler vial.

-

Critical: Moisture is the enemy. Ensure the sample is desiccated.[1]

-

-

Solvation: Add 100 µL of anhydrous Pyridine. Vortex until partially dissolved.

-

Derivatization: Add 100 µL of MSTFA + 1% TMCS. Cap the vial immediately with a PTFE-lined crimp cap.

-

Incubation: Heat the vial at 65°C for 30 minutes .

-

Analysis: Inject 1 µL into the GC-MS (Split 1:10 to 1:50 depending on sensitivity).

Self-Validating QC: Mass Spectral Logic

To verify the derivative, look for specific mass shifts.

-

Parent MW: 153 Da

-

Derivative MW: 225 Da (+72 Da for -TMS group).

-

Key Fragments:

-

m/z 225 (M+): Molecular ion (often robust in pyrimidines).

-

m/z 210 (M-15): Loss of methyl group from the TMS or the ring (characteristic of TMS derivatives).

-

Analytical Workflow Diagram

Figure 2: Optimized workflow for the silylation of hydroxypyrimidines.

Synthetic Derivatization: Activation via Chlorination

For synthetic applications (e.g., creating a scaffold for drug discovery), the 4-OH group is a poor leaving group. It is standard practice to convert it to a 4-Chloro substituent using Phosphorus Oxychloride (POCl₃). This activates the position for subsequent S_NAr reactions.

Mechanism & Causality